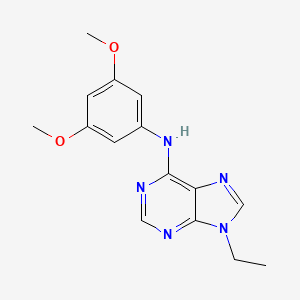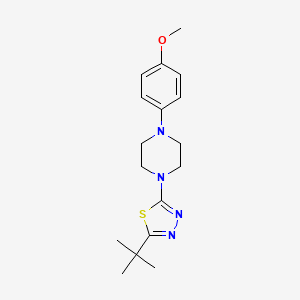
N-(3,5-dimethoxyphenyl)-9-ethyl-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-9-ethyl-9H-purin-6-amine is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a purine ring system substituted with a 3,5-dimethoxyphenyl group and an ethyl group, making it a versatile molecule for various chemical reactions and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-9-ethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxyaniline and 9-ethyl-9H-purine-6-amine.
Coupling Reaction: The key step in the synthesis is the coupling of 3,5-dimethoxyaniline with 9-ethyl-9H-purine-6-amine.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-dimethoxyphenyl)-9-ethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-9-ethyl-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethoxyphenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biological pathways. For example, it may act as an inhibitor of thymidylate synthase, a key enzyme in DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: Shares the dimethoxyphenyl group but differs in the core structure.
3,4-Dimethoxyphenethylamine: Similar in having methoxy groups but differs in the overall structure and biological activity.
Uniqueness
N-(3,5-dimethoxyphenyl)-9-ethyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H17N5O2 |
|---|---|
Molekulargewicht |
299.33 g/mol |
IUPAC-Name |
N-(3,5-dimethoxyphenyl)-9-ethylpurin-6-amine |
InChI |
InChI=1S/C15H17N5O2/c1-4-20-9-18-13-14(16-8-17-15(13)20)19-10-5-11(21-2)7-12(6-10)22-3/h5-9H,4H2,1-3H3,(H,16,17,19) |
InChI-Schlüssel |
QMZGEEBCUXXRDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC(=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15118345.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B15118350.png)

![1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine](/img/structure/B15118356.png)
![1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118358.png)
![N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine](/img/structure/B15118367.png)
![3-(4-methoxyphenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15118372.png)
![11-(4-Methyl-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B15118378.png)
![9-cyclopropyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine](/img/structure/B15118385.png)
![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(3-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15118392.png)
![3-(cyclopropylmethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15118399.png)
![1-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B15118408.png)
![4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B15118411.png)
![4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile](/img/structure/B15118413.png)
